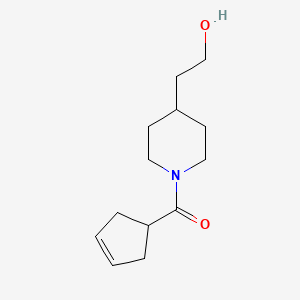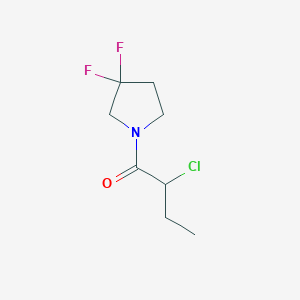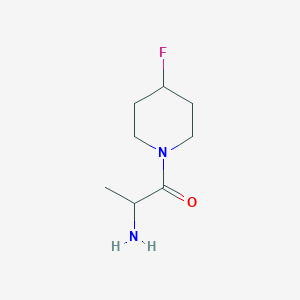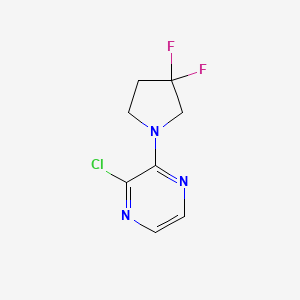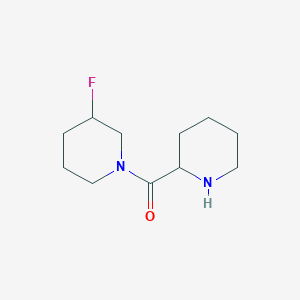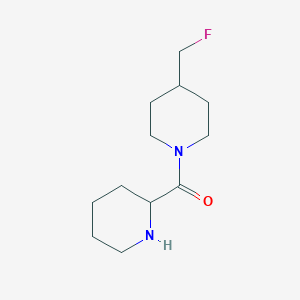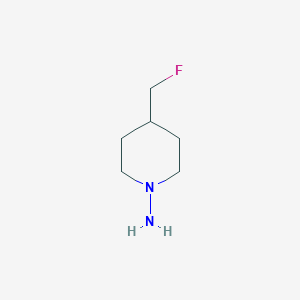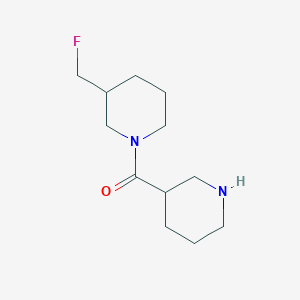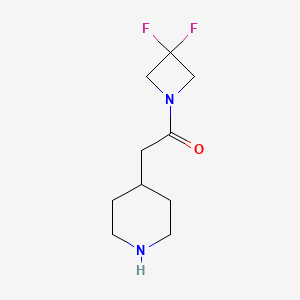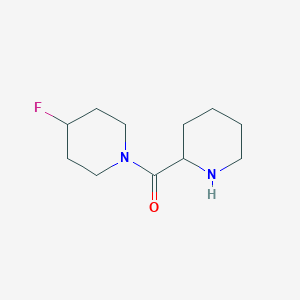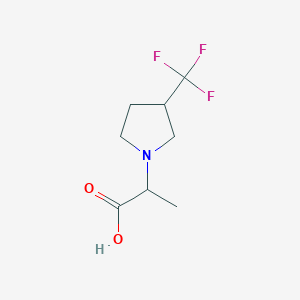
(3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone
Vue d'ensemble
Description
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products . The synthesis of piperidone derivatives involves various catalysts .
Molecular Structure Analysis
The molecular formula of DFMPM is C12H20F2N2O . The structure of piperidine moiety is a key and extensive category of Nitrogen bearing heterocyclic compounds .
Chemical Reactions Analysis
Piperidone derivatives are synthesized from domino reactions of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating . These compounds have wide range of bioactivities .
Applications De Recherche Scientifique
Synthesis Methods
Research has been conducted on the synthesis of related compounds, emphasizing the efficiency and yield of the process. For instance, Zheng Rui explored the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using readily available starting materials, achieving a reasonable yield (Zheng Rui, 2010).
Antimicrobial Activity
A series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and tested for their in vitro antibacterial and antifungal activities, with some compounds showing promising results against pathogenic strains (L. Mallesha & K. Mohana, 2014).
Structural Studies and Theoretical Calculations
Detailed structural and theoretical analyses have been conducted on compounds related to “(3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone”. These studies include X-ray diffraction, Hirshfeld surface analysis, and density functional theory calculations to understand the molecular structure, stability, and electronic properties (C. S. Karthik et al., 2021).
Potential Medicinal Applications
Some related compounds have been investigated for their potential medicinal applications, including antileukemic activity. Research into the piperidine framework has led to the synthesis of derivatives with antiproliferative activity against leukemia cells, highlighting the therapeutic potential of such structures (K. Vinaya et al., 2011).
Mécanisme D'action
- However, piperidine derivatives have been associated with various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Biochemical Pathways
Pharmacokinetics (ADME)
- Information on absorption is not available. Volume of distribution is not reported. The compound may undergo metabolic transformations. Details about excretion are lacking. Not specified .
Analyse Biochimique
Biochemical Properties
(3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as protein kinases, which are crucial for regulating cellular processes through phosphorylation . The interaction with protein kinases involves binding to the active site, thereby modulating the enzyme’s activity. Additionally, this compound can form complexes with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving protein kinases and phosphatases . By modulating these pathways, this compound can alter gene expression and cellular metabolism. For instance, it can enhance or inhibit the transcription of specific genes, leading to changes in protein synthesis and metabolic flux . Furthermore, this compound has been shown to affect cellular proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain protein kinases by occupying the active site, preventing substrate binding and subsequent phosphorylation events . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, this compound may undergo degradation, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been shown to exert beneficial effects, such as enhancing cellular signaling and metabolic processes . At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The metabolic pathways of this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing for its accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its biological activity, with higher concentrations observed in target tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its presence in the cytoplasm can affect signaling pathways and metabolic processes .
Propriétés
IUPAC Name |
[3-(difluoromethyl)piperidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O/c13-11(14)10-2-1-7-16(8-10)12(17)9-3-5-15-6-4-9/h9-11,15H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEUPLNHAXMHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNCC2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


